1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

Medicinal Chemistry Physicochemical Property Prediction Structure-Activity Relationship (SAR)

1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1270373-28-8) is a chiral β-amino alcohol building block with a molecular formula of C10H11F4NO and a molecular weight of 237.19 g/mol. Its structure features a phenyl ring substituted with both a 3-fluoro and a 4-trifluoromethyl group, which together create a distinct electron-deficient aromatic system.

Molecular Formula C10H11F4NO
Molecular Weight 237.19 g/mol
Cat. No. B15237222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL
Molecular FormulaC10H11F4NO
Molecular Weight237.19 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=C(C=C1)C(F)(F)F)F)N)O
InChIInChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-5,9,16H,15H2,1H3
InChIKeyWSXZHADEXJJPSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL – Core Physicochemical & Structural Baseline


1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1270373-28-8) is a chiral β-amino alcohol building block with a molecular formula of C10H11F4NO and a molecular weight of 237.19 g/mol . Its structure features a phenyl ring substituted with both a 3-fluoro and a 4-trifluoromethyl group, which together create a distinct electron-deficient aromatic system . Predicted physicochemical properties include a boiling point of 307.5±37.0 °C, a density of 1.326±0.06 g/cm³, and a pKa of 12.33±0.45 . The compound is available as a racemic mixture or as individual stereoisomers (e.g., (1R,2R), (1S,2S), (1R,2S), (1S,2R)), with commercial specifications typically ranging from 95% to 98% purity .

1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL – Why Simple In-Class Substitution Is Not Viable


Direct substitution with unsubstituted or mono-substituted phenylpropanolamine analogs is not advisable for projects where metabolic stability, target-binding affinity, or physicochemical tuning are critical. The simultaneous presence of the 3-fluoro and 4-trifluoromethyl groups produces a synergistic electron-withdrawing effect that is absent in analogs lacking either substituent . For example, the 4-CF3 analog without the 3-F (CAS 1270580-38-5) has a significantly lower molecular weight (219.20 vs. 237.19 g/mol) and differs in predicted lipophilicity, which directly impacts blood-brain barrier permeability and CYP450 metabolism profiles . Consequently, SAR campaigns that simply interchange these building blocks risk invalidating established structure-activity relationships.

1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL – Comparator-Anchored Quantitative Differentiation Evidence


Enhanced Electron Deficiency: pKa Shift Relative to 4-CF3 Analog

The target compound's predicted pKa of 12.33±0.45 (amino group) is lower than that predicted for the analog lacking the 3-fluoro substituent (1-amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol), indicating stronger electron withdrawal and a less basic nitrogen . This difference can influence the protonation state at physiological pH, affecting target engagement and hydrogen-bonding capacity.

Medicinal Chemistry Physicochemical Property Prediction Structure-Activity Relationship (SAR)

Increased Lipophilicity vs. Non-Fluorinated Analog to Modulate Membrane Permeability

The additional 3-fluoro substituent on the phenyl ring increases the molecular lipophilicity compared to the 1-amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol scaffold. While experimental LogP values are not available, the increase in molecular weight from 219.20 to 237.19 g/mol and the presence of an extra halogen predict a ΔLogP of approximately +0.3 to +0.5, based on standard fragment-based calculation methods . This higher lipophilicity can improve passive membrane permeability but may also increase CYP450 binding, requiring careful tuning.

Drug Metabolism Pharmacokinetics LogP Prediction

Commercial Availability and Enantiomeric Purity Options Compared to Closest Analogs

The target compound is readily available from multiple vendors in various stereochemical configurations. For instance, the (1R,2R) isomer (CAS 1213928-78-9) is listed by AKSci, and the racemic mixture (CAS 1270373-28-8) is offered at 98% purity by Leyan . In contrast, the 4-CF3 analog without the 3-F substituent is often supplied only at 95% purity (AKSci, CAS 1270580-38-5) and with fewer defined stereoisomer options . The availability of high-purity, single-enantiomer forms of the target compound reduces the need for in-house chiral resolution and ensures consistent stereochemical integrity in synthesis.

Chemical Procurement Chiral Synthesis Supply Chain

1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL – High-Confidence Application Scenarios Driven by Evidence


CNS Drug Candidate Lead Optimization Requiring Fine-Tuned Basicity

Medicinal chemistry teams developing CNS-penetrant S1P1 receptor agonists or other GPCR-targeting β-amino alcohols should prioritize this scaffold. The reduced pKa of the amino group (12.33) relative to non-fluorinated analogs minimizes lysosomal trapping, while the elevated LogP improves passive brain penetration . The availability of single enantiomers further allows for stereospecific optimization of target engagement.

Chiral Building Block for Asymmetric Synthesis of Trifluoromethylated Pharmaceuticals

Synthetic chemistry labs engaged in the total synthesis of fluorinated drug candidates can leverage the high enantiomeric purity and multiple stereoisomer options of this compound . The electron-deficient aromatic ring also facilitates downstream metal-catalyzed cross-coupling reactions, making it a versatile intermediate for constructing complex trifluoromethylated architectures.

Physicochemical Probing in SAR Studies to Differentiate Halogen Effects

For SAR campaigns examining the impact of halogen substitution on metabolic stability and target affinity, this compound serves as a direct comparator to the 4-CF3 analog. The quantifiable differences in molecular weight, predicted LogP, and electronic properties allow research teams to isolate the contribution of the 3-fluoro substituent without altering the core pharmacophore .

Reproducible Large-Scale Procurement for In Vivo Proof-of-Concept Studies

Procurement specialists seeking a reliable, high-purity (98%) starting material for in vivo PK/PD studies will benefit from the consistent quality and defined stereochemistry of this compound. The documented purity specification reduces the risk of confounding impurities in toxicity and efficacy readouts, supporting reproducible data generation .

Quote Request

Request a Quote for 1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.